Anilinomethanesulfonic acid

Description

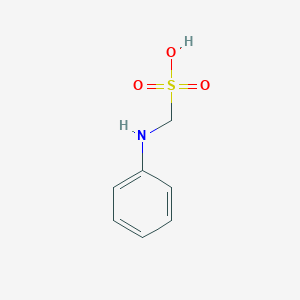

Structure

3D Structure

Properties

IUPAC Name |

anilinomethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c9-12(10,11)6-8-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZIVVMOMKTVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26021-90-9 (hydrochloride salt) | |

| Record name | Anilinomethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8059267 | |

| Record name | Methanesulfonic acid, (phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-06-0 | |

| Record name | 1-(Phenylamino)methanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anilinomethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anilinomethanesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonic acid, 1-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid, (phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anilinomethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (PHENYLAMINO)METHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWW345VUM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Studies of Anilinomethanesulfonic Acid

Established Synthetic Routes

The traditional and most well-documented methods for the synthesis of anilinomethanesulfonic acid primarily involve condensation reactions. Direct sulfonation of aniline (B41778) with methanesulfonic acid is not a commonly employed route.

Sulfonation Reactions with Aniline and Methanesulfonic Acid

Direct sulfonation of aniline typically involves the use of sulfuric acid, which leads to the formation of aminobenzenesulfonic acids (such as sulfanilic acid), where the sulfonic acid group attaches directly to the aromatic ring. The reaction of aniline with methanesulfonic acid does not typically result in the formation of this compound, as the methanesulfonic acid is not a sulfonating agent in the same manner as sulfuric acid or oleum. Instead, it would more likely act as an acid catalyst or form a salt with the basic aniline.

Condensation Reactions Involving Aniline and Formaldehyde (B43269)

The most established and widely recognized method for the synthesis of this compound is a condensation reaction involving aniline, formaldehyde, and a source of sulfite (B76179) or bisulfite. This reaction is a type of N-sulfomethylation.

The sodium salt of this compound is typically formed, from which the free acid can be obtained by acidification. A key component in this synthesis is the pre-reaction of formaldehyde with sodium bisulfite to form sodium hydroxymethanesulfonate, which then reacts with aniline.

Table 1: Representative Conditions for the Synthesis of Anilinomethanesulfonates via Condensation

| Reactants | Solvent | Temperature (°C) | Reaction Time (hours) | Observations |

| Aniline, Formaldehyde, Sodium Bisulfite | Water | 50 - 70 | 2 - 4 | The reaction proceeds via the formation of a carbinolamine intermediate. |

| Aniline, Hydroxymethanesulfonate | Water | 60 - 80 | 3 - 5 | The rate-limiting step can change from carbinolamine formation to dehydration depending on the pH. rsc.org |

| Aniline, Formaldehyde, Sulfur Dioxide (aqueous) | Water | 15 - 25 | 1 - 2 | Can lead to the formation of byproducts such as bis-(phenylaminomethyl)-sulfonate. |

Advanced Synthetic Strategies

Research into more advanced synthetic methodologies for compounds like this compound often focuses on improving efficiency, selectivity, and environmental footprint through the use of catalysts and the development of more controlled reaction pathways.

Catalytic Approaches in this compound Synthesis

While specific catalytic cycles dedicated to the industrial production of this compound are not extensively detailed in publicly available literature, the principles of related catalytic N-alkylation and sulfonylation reactions can be considered. For instance, the N-alkylation of anilines is a well-studied area, with catalysts ranging from metal complexes to solid acids being employed to facilitate the reaction under milder conditions. Conceptually, a catalytic approach to this compound synthesis could involve the in-situ generation of a reactive sulfomethylating agent or the activation of the aniline nitrogen towards nucleophilic attack.

Recent advancements in the broader field of sulfonylation include the use of photocatalysis to generate sulfinyl radicals for C-H sulfonylation, and the application of biomass-derived copper catalysts for the remote sulfonylation of anilines. nih.govchemrxiv.org These approaches, however, are directed at forming C-S bonds on the aromatic ring rather than the N-C-S linkage found in this compound.

Chemo- and Regioselective Synthesis Development

Chemo- and regioselectivity are crucial in the synthesis of substituted anilines to avoid the formation of undesired isomers or byproducts. In the context of this compound, the primary challenge is to ensure the reaction occurs at the nitrogen atom (N-sulfomethylation) rather than on the aromatic ring (C-sulfonylation or C-alkylation).

The established condensation reaction is inherently chemoselective for N-substitution due to the nature of the reactants and the reaction mechanism. The nucleophilic nitrogen of aniline preferentially attacks the electrophilic carbon of the formaldehyde or its bisulfite adduct. Regioselectivity, in this context, refers to substitution on the nitrogen versus the aromatic ring. The conditions of the condensation reaction generally favor N-substitution.

Mechanistic Investigations of Formation Pathways

The formation of this compound from aniline, formaldehyde, and sulfite has been the subject of mechanistic studies. The reaction proceeds through a series of equilibrium steps.

A detailed mechanistic study using ¹H NMR has elucidated the key steps in the reaction between hydroxymethanesulfonate and aniline derivatives. rsc.org The proposed mechanism involves the following key stages:

Dissociation of Hydroxymethanesulfonate : In solution, hydroxymethanesulfonate is in equilibrium with its constituent parts, formaldehyde and sulfite. This dissociation provides a low, steady-state concentration of formaldehyde. HOCH₂SO₃⁻ ⇌ CH₂O + HSO₃⁻

Formation of a Carbinolamine Intermediate : The nucleophilic nitrogen of the aniline molecule attacks the electrophilic carbon of the formaldehyde molecule to form a carbinolamine (N-hydroxymethylaniline) intermediate. C₆H₅NH₂ + CH₂O ⇌ C₆H₅NHCH₂OH

Dehydration of the Carbinolamine : The carbinolamine intermediate can then dehydrate to form a reactive iminium ion. C₆H₅NHCH₂OH ⇌ [C₆H₅NH=CH₂]⁺ + OH⁻

Nucleophilic Attack by Sulfite : The sulfite ion then acts as a nucleophile, attacking the iminium ion to form the final anilinomethanesulfonate product. [C₆H₅NH=CH₂]⁺ + SO₃²⁻ → C₆H₅NHCH₂SO₃⁻

Elucidation of Reaction Mechanisms in Sulfonation Processes

The primary route to this compound involves the reaction of aniline, formaldehyde, and a source of sulfite, such as sodium bisulfite or sulfur dioxide. google.com The mechanism of this reaction is distinct from the classical electrophilic aromatic substitution (SEAr) seen in the sulfonation of benzene (B151609) rings with sulfuric acid. docbrown.info Instead, it proceeds through a multi-step pathway involving nucleophilic addition and substitution.

A detailed mechanistic study using ¹H NMR has elucidated the sequence of events in the formation of anilinomethanesulfonates. rsc.org The process is initiated by the dissociation of hydroxymethanesulfonate (formed from the reaction of formaldehyde and sulfite) to generate a steady-state intermediate of formaldehyde. rsc.org The key steps are as follows:

Carbinolamine Formation: The nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. This step results in the formation of a carbinolamine intermediate (N-phenylaminomethanol). rsc.org

Dehydration: The carbinolamine intermediate undergoes dehydration to form a reactive Schiff base or a corresponding iminium cation.

Sulfonation: The sulfite ion then acts as a nucleophile, attacking the iminium ion. This final step forms the stable C-S bond, yielding the anilinomethanesulfonate product. rsc.org

This pathway highlights that the sulfonation occurs on the methyl group introduced by formaldehyde, not directly on the aromatic ring of aniline. This contrasts with the direct ring sulfonation of aniline using fuming sulfuric acid, which yields p-aminobenzenesulfonic acid (sulfanilic acid) via an electrophilic attack on the electron-rich aromatic ring. youtube.comlibretexts.org

Computational Modeling of Reaction Pathways

Computational modeling has become an indispensable tool for investigating complex reaction mechanisms when experimental detection of transient species is challenging. nih.govmit.edu Through methods like Density Functional Theory (DFT) and ab initio molecular dynamics, researchers can map potential energy surfaces, calculate activation energies, and visualize the geometries of intermediates and transition states. nih.govchemsoc.org.cn

While specific computational studies on the aniline-formaldehyde-sulfite reaction are not widely reported, extensive modeling has been performed on the broader class of aromatic sulfonation reactions. These studies have provided profound insights and have even challenged long-held mechanistic beliefs. chemsoc.org.cn For instance, computational analyses of the sulfonation of benzene with sulfur trioxide (SO₃) suggest that the reaction does not follow the classic two-step SEAr mechanism. nih.gov Instead, a concerted, trimolecular pathway involving two SO₃ molecules and a cyclic transition state is found to be energetically favored, avoiding the formation of a distinct σ-complex or arenium ion intermediate. nih.govrsc.org

These computational approaches allow for the quantitative comparison of different possible reaction pathways. For example, simulations have demonstrated that the energy barrier for the sulfonation of benzene with a single SO₃ molecule is prohibitively high, making it an unviable pathway, which aligns with experimental kinetics. nih.gov

| Computational Finding | Description | Significance |

| Reaction Pathway | A concerted pathway with a cyclic transition state involving two SO₃ molecules is energetically favored over the traditional two-step SE2 mechanism for benzene sulfonation. nih.gov | Challenges the textbook mechanism and suggests a more complex, cooperative interaction of sulfonating agents. |

| Activation Energy | The calculated energy barrier for sulfonation with a single SO₃ molecule is extremely high, while the barrier for the two-molecule pathway is significantly lower. nih.gov | Explains the observed reaction kinetics and confirms that multiple SO₃ molecules participate in the rate-determining step. |

| Solvent Effects | The reaction mechanism can change in the presence of a solvent. In a complexing solvent like nitromethane, the cyclic σ-complex can become a low-stability intermediate rather than a transition state. nih.gov | Demonstrates the crucial role of the reaction environment in dictating the mechanistic pathway and the nature of transient species. |

Applying similar computational methodologies to the synthesis of this compound could precisely map the energy profile of the multi-step reaction, quantify the influence of pH on the transition state energies of carbinolamine formation and dehydration, and provide a deeper, quantitative understanding of the reaction kinetics.

Chemical Transformations and Reactive Properties of Anilinomethanesulfonic Acid

Oxidative Chemistry and Derivative Formation

The oxidative chemistry of anilinomethanesulfonic acid is primarily dictated by the aniline (B41778) portion of the molecule. The amino group makes the aromatic ring electron-rich and thus susceptible to oxidation. The specific products formed depend on the nature of the oxidizing agent and the reaction conditions.

The oxidation of anilines can lead to a variety of products, and by analogy, this compound is expected to react similarly. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize anilines to different products depending on the pH. In acidic media, the oxidation of anilines by permanganate can lead to the formation of polymeric products like aniline black stackexchange.com. Under controlled conditions, other products such as nitrobenzene (B124822) can be formed openaccessjournals.com.

Hydrogen peroxide (H₂O₂) is another common oxidizing agent for anilines. The reaction of aniline with hydrogen peroxide can yield nitrosobenzene (B162901) as an initial product, which can be further oxidized to nitrobenzene rit.edurit.edudoubtnut.comacs.orgscielo.br. The reaction is often catalyzed by various agents to improve selectivity rit.eduacs.orgscielo.br. It is plausible that the oxidation of this compound with hydrogen peroxide would follow a similar pathway, yielding nitroso and subsequently nitro derivatives, with the sulfonic acid group remaining intact.

The table below summarizes the expected oxidation products of this compound based on the known reactivity of aniline.

| Oxidizing Agent | Expected Major Products of this compound |

| Potassium Permanganate (KMnO₄) | Polymeric materials (Aniline Black analogue), Nitrothis compound |

| Hydrogen Peroxide (H₂O₂) | Nitrosothis compound, Nitrothis compound |

The synthesis of novel sulfonic acid derivatives from this compound can be achieved through reactions targeting the amino group or the aromatic ring. While the sulfonic acid group itself is relatively inert to many transformations, its derivatives, such as sulfonyl chlorides, are versatile intermediates. However, direct conversion of the sulfonic acid to the sulfonyl chloride is often challenging. A more common approach is to introduce new functional groups onto the aromatic ring via electrophilic substitution, which is discussed in the following section.

Derivatization and Functionalization Strategies

The presence of the amino group and the activated aromatic ring in this compound allows for a variety of derivatization and functionalization strategies.

The amino group in this compound is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions byjus.com. This allows for the introduction of a wide range of functional groups onto the benzene (B151609) ring.

Halogenation: Anilines react readily with bromine water to give polyhalogenated products. For instance, aniline reacts with bromine water to yield a white precipitate of 2,4,6-tribromoaniline (B120722) byjus.com. It is expected that this compound would undergo a similar reaction, leading to bromination at the positions ortho and para to the amino group that are not occupied by the sulfonic acid group.

Nitration: The nitration of anilines requires careful control of reaction conditions. Direct nitration with a mixture of nitric and sulfuric acid can lead to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the amino group to form the anilinium ion, which is a meta-director byjus.com. To favor para-substitution, the amino group is often protected by acetylation before nitration, followed by deprotection.

Sulfonation: The sulfonation of aniline with sulfuric acid leads to the formation of sulfanilic acid, where the sulfonic acid group is introduced at the para position byjus.com. As this compound already contains a sulfonic acid group, further sulfonation would likely be directed to other available positions on the ring, influenced by both existing substituents.

The following table outlines potential functionalization reactions of this compound.

| Reaction | Reagents | Expected Position of Substitution |

| Bromination | Bromine water | Ortho and Para to the amino group |

| Nitration | Nitric acid, Sulfuric acid (with protection) | Para to the amino group |

| Sulfonation | Fuming sulfuric acid | Ortho or Para to the amino group |

Derivatives of this compound can be prepared by targeting the sulfonic acid group, although this is generally less straightforward than modifying the aniline moiety.

Esterification: Sulfonic acids can be converted to their esters. A common method involves first converting the sulfonic acid to a sulfonyl chloride, which then reacts with an alcohol. However, direct esterification methods are also available, for example, by reacting the sulfonic acid with an ester of phosphoric acid or an adduct of a strong acid ester with an amide google.com.

Amidation: Similar to esterification, sulfonamides can be prepared from sulfonyl chlorides by reaction with ammonia (B1221849) or a primary or secondary amine.

Reactivity in Coupling and Condensation Processes

The amino group of this compound allows it to participate in various coupling and condensation reactions, leading to the formation of larger molecules and polymers.

Azo Coupling: Anilines are well-known to undergo azo coupling reactions with diazonium salts to form brightly colored azo compounds wikipedia.orgorganic-chemistry.org. In this electrophilic aromatic substitution reaction, the diazonium ion acts as the electrophile and attacks the electron-rich aromatic ring of the aniline, typically at the para position to the amino group wikipedia.org. It is highly probable that this compound would participate in such reactions, with the coupling occurring at the position para to the amino group, provided it is sterically accessible. This reactivity is the basis for the synthesis of many azo dyes unb.ca.

Condensation Polymerization: Monomers with two functional groups can undergo condensation polymerization to form polymers like polyamides and polyesters libretexts.orgsavemyexams.comlibretexts.org. While this compound itself has only one primary amino group for polymerization, it could be chemically modified to introduce a second reactive group. For example, if a carboxylic acid group were introduced onto the aromatic ring, the resulting amino acid derivative could potentially undergo condensation polymerization to form a polyamide. The amino group of this compound can react with dicarboxylic acids or their derivatives to form polyamides, where the this compound unit would be incorporated into the polymer backbone.

Role in Azo Dye Synthesis

This compound can serve as a diazo component in the synthesis of azo dyes. The general process of azo dye formation involves two key steps: diazotization and azo coupling.

Diazotization: The primary aromatic amine group of this compound can be converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) with the addition of sodium nitrite. nih.govunb.canih.govjchemrev.com The nitrous acid generated in situ reacts with the aromatic amine to form a diazonium ion.

Azo Coupling: The resulting diazonium salt is an electrophile that can then react with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine. unb.canih.govjchemrev.com This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which is a chromophore that imparts color to the resulting dye molecule. The sulfonic acid group in the this compound moiety often enhances the water solubility of the final dye.

While specific examples detailing the use of this compound in the synthesis of particular azo dyes are not extensively documented in readily available literature, its structural similarity to other aminobenzenesulfonic acids suggests its utility in creating a variety of colored compounds. The exact color of the resulting azo dye is dependent on the chemical nature of both the diazo component (this compound) and the coupling component.

Table 1: General Steps in Azo Dye Synthesis Using an Aromatic Amine

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Diazotization | Primary Aromatic Amine (e.g., this compound), Sodium Nitrite (NaNO₂), Acid (e.g., HCl), 0-5 °C | Aryl Diazonium Salt |

| 2 | Azo Coupling | Aryl Diazonium Salt, Coupling Component (e.g., Phenol, Naphthol, Aromatic Amine), Controlled pH | Azo Dye |

Hydrolysis of Sulfomethyl Moieties

The sulfomethyl group (-CH₂SO₃H) attached to the nitrogen atom of aniline is a key feature of this compound. The stability of this group to hydrolysis is an important consideration in its application.

Acid-Base Behavior and Protonation Equilibria

The acid-base properties of this compound are determined by the presence of both an acidic sulfonic acid group and a basic amino group.

The sulfonic acid group (-SO₃H) is a strong acid and will be largely deprotonated in aqueous solution to form the sulfonate ion (-SO₃⁻). The amino group, being a derivative of aniline, is a weak base and can be protonated in acidic solutions to form an anilinium-type cation.

The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6. journaleras.com Substituents on the aniline ring can significantly influence its basicity. Electron-withdrawing groups generally decrease the basicity (lower the pKa of the conjugate acid), while electron-donating groups increase it. researchgate.netpharmacyfreak.com The sulfomethyl group is expected to be electron-withdrawing to some extent, which would likely decrease the electron density on the nitrogen atom. This would make the lone pair of electrons on the nitrogen less available for protonation, resulting in a lower pKa for the anilinium ion of this compound compared to that of unsubstituted aniline.

The protonation equilibria can be represented as follows:

C₆H₅NHCH₂SO₃⁻ + H₃O⁺ ⇌ C₆H₅NH₂⁺CH₂SO₃⁻ + H₂O

The position of this equilibrium is dependent on the pH of the solution. At a pH below its pKa, the protonated form will predominate, while at a pH above its pKa, the unprotonated (or zwitterionic) form will be the major species.

Table 2: Comparison of pKa Values for Aniline and Substituted Anilines

| Compound | Substituent | pKa of Conjugate Acid |

| Aniline | -H | ~4.6 journaleras.com |

| p-Toluidine | -CH₃ (electron-donating) | 5.08 |

| p-Chloroaniline | -Cl (electron-withdrawing) | 3.98 |

| p-Nitroaniline | -NO₂ (strongly electron-withdrawing) | 1.0 |

| This compound | -CH₂SO₃H (expected to be electron-withdrawing) | Expected to be < 4.6 |

Applications in Advanced Chemical Systems and Materials Science

Catalytic Roles in Organic Reactions

Anilinomethanesulfonic acid's structure, incorporating both a Brønsted acid (sulfonic acid) and a Lewis base (amino group), suggests its potential as a catalyst in a variety of organic transformations. While specific, widely-commercialized applications of this compound as a primary catalyst are not extensively documented in mainstream literature, its functional groups are known to play crucial roles in catalysis.

This compound as a Homogeneous Catalyst

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. The sulfonic acid group (-SO₃H) of this compound is a strong Brønsted acid, capable of donating a proton to accelerate acid-catalyzed reactions. This is analogous to the catalytic activity of other well-known sulfonic acids like p-toluenesulfonic acid and methanesulfonic acid.

The presence of the aniline (B41778) moiety introduces a basic nitrogen atom, which can also participate in catalytic cycles, potentially enabling bifunctional catalysis. This dual functionality could be advantageous in reactions requiring both an acidic and a basic site for activation of different substrates.

Table 1: Potential Homogeneous Catalytic Applications of this compound

| Reaction Type | Potential Role of Sulfonic Acid Group | Potential Role of Aniline Group |

| Esterification | Protonation of the carbonyl oxygen, enhancing electrophilicity. | Can act as a proton shuttle or a weak base to activate the alcohol. |

| Aldol Condensation | Protonation of the carbonyl electrophile. | Can act as a base to generate the enolate nucleophile. |

| Multicomponent Reactions | Activation of carbonyl compounds. | Can participate as a nucleophile or a basic site. |

This table is illustrative of potential applications based on the functional groups present in this compound and does not represent currently widespread industrial use.

Catalysis in Multiphase Systems

The amphiphilic nature of this compound, with its polar sulfonic acid group and less polar aniline ring, suggests potential applications in multiphase catalysis. It could act as a phase-transfer catalyst, facilitating reactions between reactants in different immiscible phases. The sulfonic acid group would provide solubility in the aqueous phase, while the aniline part could interact with the organic phase.

Intermediate in Dye and Pigment Chemistry

One of the more established applications of this compound is as a key intermediate in the synthesis of certain classes of dyes and pigments. Its structure provides a versatile scaffold for the construction of complex chromophores.

Contribution to Water-Soluble Dye Synthesis

This compound is particularly valuable in the synthesis of water-soluble dyes, especially reactive azo dyes. The sulfonic acid group is a strong water-solubilizing moiety. When incorporated into a dye structure, it imparts significant solubility in aqueous media, which is crucial for dyeing processes in the textile industry.

A notable application is in the creation of reactive dyes containing an N-omega-methane sulfonic acid-N-triazinyl aniline group. In these dyes, the this compound unit is condensed with a reactive group, such as a triazine ring. The presence of the sulfo group on the aliphatic radical renders the dyestuffs highly water-soluble ijarsct.co.in. This high solubility is a significant advantage over dyes that lack this feature ijarsct.co.in.

Influence on Dyeing Performance and Stability

The stability of the dye molecule can also be influenced. The sulfonic acid group can form strong interactions with the fibers, particularly those with cationic sites, leading to improved dye fixation.

Table 2: Impact of this compound Moiety on Dye Properties

| Property | Influence of this compound | Rationale |

| Water Solubility | Significantly Increased | The sulfonic acid group is highly polar and readily hydrates. |

| Dyeing Levelness | Improved | High solubility ensures even distribution of the dye in the dyebath. |

| Wash Fastness | Enhanced | Easy removal of unfixed dye due to its high water solubility. |

| Affinity for Fibers | Can be Increased | The sulfonic acid group can interact with cationic sites on fibers like wool and nylon. |

Emerging Applications in Pharmaceutical Intermediate Synthesis

While not as established as its role in dye chemistry, the structural motifs present in this compound are of interest in medicinal chemistry. The sulfonanilide (a sulfonamide linked to an aniline) core is a key feature in a number of pharmacologically active compounds.

The molecular structure of the cyclooxygenase-2 (COX-2) inhibitor nimesulide, for instance, contains a sulfonanilide moiety, which has served as a scaffold for the design of novel analogs with potential anticancer effects. Systematic combinatorial chemical approaches have been used to generate diversely substituted sulfonanilide derivatives that have been tested for their effects on the proliferation of human breast cancer cells.

Given that this compound contains the core structure of a sulfonanilide, it represents a potential, albeit not yet widely exploited, building block for the synthesis of new pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its bifunctional nature allows for various chemical modifications at both the aniline and the sulfonic acid ends, making it a versatile starting material for creating libraries of compounds for drug discovery.

Precursors for Active Pharmaceutical Ingredients

This compound, as a derivative of aniline and containing a sulfonic acid group, possesses structural features that are common in a variety of active pharmaceutical ingredients (APIs). Aromatic sulfonic acids, in general, are utilized in the pharmaceutical industry due to their strong acidic nature and their ability to form salts, which can improve the solubility and stability of drug molecules. While direct evidence of this compound being a primary precursor for specific commercial APIs is not extensively documented in publicly accessible literature, its chemical structure suggests potential pathways for its use.

The aniline backbone is a frequent motif in many pharmaceuticals. For instance, it is a core component of various kinase inhibitors used in oncology. The presence of the methanesulfonic acid group offers a site for chemical modification or can act as a counter-ion to form a stable salt of a basic drug.

Table 1: Potential Pharmaceutical Precursor Applications of this compound Analogs

| Structural Feature | Potential Therapeutic Area | Example of Related API (Illustrative) |

| Aniline Core | Oncology (Kinase Inhibitors) | Imatinib |

| Sulfonic Acid Group | Various (Salt Formation) | Dofetilide (uses methanesulfonamide) |

It is important to note that while the structural components of this compound are relevant to pharmaceutical synthesis, specific examples of its large-scale use as a direct precursor are not prominent in available research.

Design of Novel Synthetic Building Blocks for Pharmaceuticals

In drug discovery and development, the creation of novel synthetic building blocks is crucial for accessing new chemical space and developing intellectual property. This compound can be envisioned as a versatile scaffold for the generation of new building blocks. The reactivity of the aromatic ring, the amine group, and the sulfonic acid moiety allows for a variety of chemical transformations.

For example, the aniline amine can be acylated or alkylated to introduce diverse functional groups. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of substituents that can modulate the pharmacological properties of a final compound. The sulfonic acid group can be converted to sulfonyl chlorides or sulfonamides, which are important functional groups in many drugs.

Table 2: Potential Derivatizations of this compound for Novel Building Blocks

| Reaction Site | Type of Reaction | Resulting Functional Group | Potential Utility in Drug Design |

| Amine Group | Acylation | Amide | Introduction of diverse side chains |

| Aromatic Ring | Nitration, Halogenation | Nitro, Halogen | Modulation of electronic properties, further functionalization |

| Sulfonic Acid | Conversion to Sulfonyl Chloride | Sulfonyl Chloride | Precursor to sulfonamides |

The development of a library of compounds derived from this compound could provide medicinal chemists with a new set of tools for lead optimization and the exploration of structure-activity relationships. However, published research specifically detailing the use of this compound for this purpose is limited.

Contributions to Polymeric Materials and Ion-Exchange Resins

Development of Ion-Exchange Materials

Sulfonated polymers are the foundation of most cation-exchange resins. The sulfonic acid group (-SO3H) is a strong acid and remains ionized over a wide pH range, making it ideal for ion-exchange applications. While polystyrene sulfonates are the most common materials, the incorporation of monomers containing the this compound structure could potentially lead to resins with modified properties.

The aniline group could introduce a degree of basicity and additional interaction sites within the polymer matrix, potentially leading to resins with mixed-mode ion-exchange capabilities or enhanced selectivity for certain cations. The combination of the acidic sulfonic acid and the weakly basic aniline in one monomer unit is an interesting concept for creating amphoteric ion-exchange materials.

Table 3: Potential Properties of Ion-Exchange Resins Incorporating this compound

| Structural Component | Potential Contribution to Resin Properties |

| Sulfonic Acid Group | Strong cation-exchange capacity |

| Aniline Group | Weak anion-exchange capacity, potential for metal chelation |

| Aromatic Backbone | Thermal and chemical stability |

Research into the polymerization of this compound or its derivatives for the specific purpose of creating novel ion-exchange resins is not widely reported.

Enhancement of Compound Water Solubility

This strategy is often employed in the pharmaceutical industry to improve the bioavailability of orally administered drugs. The formation of a salt with the sulfonic acid group is a common method. Alternatively, the this compound could be incorporated as a permanent part of the molecule's covalent structure.

Table 4: Comparison of General Solubility Enhancement Strategies

| Strategy | Description | Relevance of this compound |

| Salt Formation | A basic drug is reacted with an acid to form a more soluble salt. | The sulfonic acid group of this compound can form salts with basic compounds. |

| Covalent Modification | A polar functional group is permanently attached to the molecule. | The this compound moiety can be incorporated into a larger molecule to increase its polarity. |

While the principle of using sulfonic acids to enhance solubility is well-established, specific studies detailing the use of this compound for this purpose with a range of compounds are not readily found in the scientific literature.

Table of Compounds Mentioned

| Compound Name |

| This compound |

| Imatinib |

| Dofetilide |

| Polystyrene sulfonate |

The bifunctional nature of this compound allows for its versatile application in several areas of chemical synthesis and material science. The presence of the amino group on the phenyl ring and the sulfonic acid group provides multiple reactive sites for chemical modification and polymerization.

Precursors for Active Pharmaceutical Ingredients

In the pharmaceutical industry, the development of efficient synthetic routes to active pharmaceutical ingredients (APIs) is a critical endeavor. This compound can serve as a valuable starting material or intermediate in the synthesis of certain APIs. The aniline portion of the molecule is a common structural motif found in a wide array of therapeutic agents. The sulfonic acid group can be a key functional group for biological activity or can be used to improve the pharmacokinetic properties of a drug, such as its water solubility and bioavailability.

While specific, publicly documented examples of this compound being a direct precursor to a commercial API are not abundant, its structural components are present in various drugs. For instance, many kinase inhibitors used in cancer therapy contain an aniline or a substituted aniline core. The sulfonic acid group, or its derivatives like sulfonamides, are also prevalent in a number of drug classes, including diuretics and antibacterial agents.

Table 1: Potential Therapeutic Areas for APIs Derived from this compound Scaffolds

| Therapeutic Area | Potential Role of this compound Moiety |

| Oncology | The aniline core is a key component of many kinase inhibitors. |

| Infectious Diseases | The sulfonamide group, derivable from the sulfonic acid, is a classic antibacterial pharmacophore. |

| Cardiovascular Diseases | Sulfonic acid groups can be used to modulate the solubility and absorption of cardiovascular drugs. |

Design of Novel Synthetic Building Blocks for Pharmaceuticals

The design and synthesis of novel building blocks are fundamental to expanding the chemical space available for drug discovery. This compound offers a versatile platform for the creation of new synthetic intermediates. The reactivity of the aniline nitrogen allows for a variety of chemical transformations, including N-alkylation, N-acylation, and participation in coupling reactions. These modifications can introduce diverse functional groups and molecular scaffolds.

Furthermore, the aromatic ring of this compound is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions enable the introduction of additional functional groups that can be further elaborated to construct complex molecular architectures. The resulting library of derivatives can serve as a valuable resource for medicinal chemists in the search for new drug candidates.

Table 2: Illustrative Synthetic Transformations of this compound for Building Block Synthesis

| Reaction Type | Reagents and Conditions | Product Class |

| N-Acylation | Acid chloride, base | N-Acylanilinomethanesulfonic acids |

| Aromatic Nitration | Nitric acid, Sulfuric acid | Nitroanilinomethanesulfonic acids |

| Sulfonamide Formation | Thionyl chloride, then amine | Anilinomethanesulfonamides |

Contributions to Polymeric Materials and Ion-Exchange Resins

The properties of this compound also lend themselves to applications in materials science, particularly in the development of functional polymers and ion-exchange resins.

Development of Ion-Exchange Materials

Ion-exchange resins are widely used in water purification, chemical synthesis, and analytical chemistry. The sulfonic acid group of this compound is a strong acid, making it an excellent functional group for cation-exchange resins. Polymers incorporating this monomer can exhibit high ion-exchange capacities.

The presence of the aniline group can also impart unique properties to the resulting ion-exchange material. For example, the aniline nitrogen can act as a weak base, potentially leading to amphoteric resins with both cation and anion-exchange capabilities. Additionally, the aromatic ring can participate in π-π stacking interactions, which could influence the selectivity of the resin for certain ions or organic molecules.

Enhancement of Compound Water Solubility

Poor water solubility is a significant challenge in the development of pharmaceuticals and other chemical products. The highly polar and ionizable sulfonic acid group of this compound can be utilized to enhance the aqueous solubility of poorly soluble compounds. This can be achieved by covalently incorporating the this compound moiety into the structure of the target molecule.

For instance, a hydrophobic drug molecule could be chemically modified to include an this compound group, thereby increasing its polarity and improving its dissolution in water. This approach can lead to improved bioavailability of oral medications and facilitate the formulation of aqueous solutions for intravenous administration.

Table 3: Impact of Sulfonic Acid Group on Physical Properties

| Property | Effect of Sulfonic Acid Group |

| Water Solubility | Significantly Increased |

| Polarity | Increased |

| Acidity | Increased |

Advanced Spectroscopic and Analytical Methodologies for Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of Anilinomethanesulfonic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural assignment of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) ring, the proton on the nitrogen atom, and the protons of the methanesulfonic acid group. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid group. For a related compound, aniline-2-sulfonic acid, the aromatic protons appear in the range of 7.10 to 7.78 ppm in DMSO-d₆ chemicalbook.com. The N-H proton signal is typically broad and its chemical shift is dependent on the solvent and concentration. The methylene (B1212753) protons of the methanesulfonic acid group would likely appear as a singlet, with a chemical shift influenced by the adjacent nitrogen and sulfur atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are expected in the range of 110-150 ppm libretexts.orgoregonstate.edu. The carbon of the methylene group in the methanesulfonic acid moiety would have a characteristic chemical shift, influenced by its attachment to the nitrogen and the sulfonyl group. For comparison, in similar structures, carbons attached to a nitrogen atom in an aniline-like fragment and those in a sulfonic acid group show characteristic resonances that aid in the complete assignment of the carbon skeleton.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on analogous compounds, is provided below.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aromatic CH | 6.5 - 7.5 | 110 - 150 |

| NH | Variable (broad) | - |

| CH₂ | 4.0 - 5.0 | 50 - 60 |

Note: The predicted chemical shifts are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint of this compound based on the vibrational modes of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, S-O, and C-N stretching vibrations, as well as aromatic C-H and C=C bending and stretching modes. The sulfonic acid group (-SO₃H) typically exhibits strong and broad absorption bands for the S=O asymmetric and symmetric stretching vibrations in the regions of 1250-1150 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The S-O stretching is observed around 900-700 cm⁻¹. The N-H stretching vibration of the secondary amine will appear in the region of 3300-3500 cm⁻¹. The aromatic ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the S=O group. Aromatic ring breathing modes, which are often strong in Raman spectra, would provide a characteristic fingerprint for the aniline moiety renishaw.comnih.gov. The symmetric S=O stretch would also be a prominent feature.

A table of expected vibrational frequencies for the key functional groups in this compound is presented below.

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H | 3300-3500 | 3300-3500 | Stretching |

| Aromatic C-H | 3000-3100 | 3000-3100 | Stretching |

| Aromatic C=C | 1450-1600 | 1450-1600 | Stretching |

| S=O | 1150-1250 (asym), 1010-1080 (sym) | 1010-1080 (sym) | Stretching |

| S-O | 700-900 | 700-900 | Stretching |

| C-N | 1250-1350 | 1250-1350 | Stretching |

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the aniline chromophore. Aniline itself shows two primary absorption bands around 230 nm and 280 nm, corresponding to π → π* transitions of the benzene (B151609) ring researchgate.net. The presence of the methanesulfonic acid group attached to the nitrogen atom may cause a slight shift in the position and intensity of these absorption maxima (a chromophoric shift). The exact wavelength of maximum absorbance (λmax) would be dependent on the solvent polarity. This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law.

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

Reversed-Phase HPLC: A common approach for the separation of polar compounds like this compound is reversed-phase HPLC. A C18 column is often employed as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a buffer to control the pH and improve peak shape. For methanesulfonic acid, gradient elution methods with mobile phases containing water, acetonitrile, and a buffer like ammonium (B1175870) formate (B1220265) or phosphoric acid have been utilized sielc.com.

Detection Modes:

UV Detection: Due to the presence of the aniline chromophore, UV detection is a suitable and straightforward method for the detection of this compound google.com. The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy.

Evaporative Light Scattering Detection (ELSD): For compounds that lack a strong chromophore or when universal detection is desired, ELSD can be employed sielc.comchromforum.org. This detector is sensitive to any non-volatile analyte.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, allowing for the confirmation of the molecular weight and fragmentation pattern of the analyte. Electrospray ionization (ESI) is a common ionization technique for polar compounds like sulfonic acids nih.gov.

A summary of a potential HPLC method for this compound is provided in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., Ammonium Acetate) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (at λmax), ELSD, or MS |

| Temperature | 25 - 35 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound itself is a non-volatile salt-like compound and is not directly amenable to GC analysis. However, derivatization can be employed to convert it into a more volatile and thermally stable derivative. For instance, esterification of the sulfonic acid group to form a methyl or ethyl ester can increase its volatility, making it suitable for GC-MS analysis researchgate.netshimadzu.comglobalresearchonline.net.

Derivatization: A suitable derivatization agent would be used to react with the sulfonic acid group. The resulting derivative can then be extracted and injected into the GC-MS system.

Ion Exchange Chromatography (IEC) for Compound Separation

Ion Exchange Chromatography (IEC) is a powerful technique for the separation of ionizable molecules like this compound. iajps.com The separation is based on the reversible electrostatic interaction between the charged analyte and the charged functional groups of the stationary phase. iajps.combio-rad.com For this compound, which possesses a negatively charged sulfonate group (-SO₃⁻), anion exchange chromatography is the most suitable approach. bio-rad.comtandfonline.comresearchgate.net

In this method, the stationary phase consists of a solid support, such as polymer beads, functionalized with positively charged groups (e.g., quaternary ammonium). bio-rad.comyoutube.com When a sample containing this compound is introduced into the column at an appropriate pH, the negatively charged sulfonate groups bind to the positively charged stationary phase. libretexts.org Elution is typically achieved by increasing the ionic strength of the mobile phase (using a salt gradient, e.g., NaCl) or by changing its pH. The eluting ions compete with the analyte for the binding sites on the resin, leading to the release and elution of this compound. libretexts.org

The selection of the mobile phase is critical for achieving optimal separation. nih.gov A fast ion chromatographic method with suppressed conductivity detection has been developed for the simultaneous determination of various sulfonic acids using a sodium hydroxide (B78521) gradient as the mobile phase. nih.gov The retention behavior and separation efficiency are highly dependent on the mobile phase composition, including the type and concentration of the eluent. nih.govresearchgate.net

Table 1: Typical Parameters for Ion Exchange Chromatography of Aromatic Sulfonic Acids

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Chromatography Mode | Anion Exchange Chromatography | Strong Anion Exchanger (SAX) |

| Stationary Phase | Polymer resin with quaternary ammonium functional groups | Polystyrene-divinylbenzene based |

| Mobile Phase (Eluent) | Aqueous buffer or salt solution | Sodium hydroxide (NaOH) gradient, Sodium chloride (NaCl) gradient, Carbonate/Bicarbonate buffer |

| Detection | Suppressed Conductivity, UV-Vis Spectrophotometry (often post-column derivatization) |

| Application | Separation from other ionic species, Purity analysis | |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound, providing precise information on its molecular weight and fragmentation patterns. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. rsc.org For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase ion-pair chromatography can be employed for separation prior to MS detection. researchgate.netnih.gov A HILIC method coupled with electrospray ionization (ESI)-MS has been successfully developed for the determination of methanesulfonic acid. nih.gov

Electrospray ionization (ESI) is the preferred ionization technique, typically operated in negative ion mode (ESI-) to detect the deprotonated molecule [M-H]⁻ of this compound. While methanesulfonic acid is generally considered non-volatile and can be problematic for LC-MS, careful method development can overcome these challenges. chromforum.org

Tandem mass spectrometry (MS/MS or MS²) provides further structural information through fragmentation of a selected precursor ion. wikipedia.orgnih.gov In an MS/MS experiment, the [M-H]⁻ ion of this compound is selected in the first mass analyzer, fragmented in a collision cell via collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. unt.eduyoutube.com The fragmentation pattern is characteristic of the molecule's structure. For aromatic sulfonates, common fragmentation pathways include the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃), and cleavage of the C-S bond, providing valuable data for structural confirmation. nih.gov

Table 2: LC-MS/MS Parameters for Analysis of Sulfonic Acids

| Parameter | Description | Typical Conditions |

|---|---|---|

| LC Mode | HILIC or Reversed-Phase Ion-Pair | HILIC with triazole or amino stationary phases; RP-C18 with ion-pairing agent |

| Mobile Phase | Acetonitrile/Aqueous buffer (e.g., ammonium formate) | Gradient elution with increasing aqueous phase concentration |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | ESI- |

| MS Analysis | Tandem MS (MS/MS) | Precursor Ion Scan for [M-H]⁻ |

| Fragmentation | Collision-Induced Dissociation (CID) | Analysis of product ions (e.g., loss of SO₂, SO₃) |

Atomic Mass Spectrometry (AMS) is a highly sensitive technique primarily used for measuring long-lived radionuclides and for isotope ratio measurements, such as in radiocarbon dating. It is not a conventional or standard method for determining the bulk elemental ratios (e.g., C:H:N:S) of a synthesized organic compound like this compound. Standard techniques for this purpose include combustion analysis, which provides precise percentages of carbon, hydrogen, nitrogen, and sulfur, and high-resolution mass spectrometry (HRMS), which can determine the elemental formula from a highly accurate mass measurement.

Secondary Ion Mass Spectrometry (SIMS) is a surface-sensitive analytical technique used to image the spatial distribution of chemical species on a solid surface. In SIMS, a primary ion beam is focused onto a sample surface, causing the sputtering of secondary ions from the surface. These secondary ions are then analyzed by a mass spectrometer to generate an image based on the intensity and m/z ratio of the detected ions.

While there is limited specific literature on the application of SIMS to this compound, the technique holds potential for visualizing its distribution on surfaces in various applications. For instance, if this compound were used as a surface modifier, a dopant in a polymer film, or adsorbed onto a catalyst, SIMS could map its location and concentration with high spatial resolution (on the scale of micrometers to nanometers). This information can be critical for understanding the material's surface chemistry and performance.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) encompasses a family of electrokinetic separation methods known for their high efficiency, resolution, and minimal sample consumption. wikipedia.orgyoutube.com These characteristics make CE an excellent technique for the analysis of this compound and related aniline derivatives. nih.govnih.gov

Key parameters that are optimized for separation include the composition, pH, and ionic strength of the background electrolyte (BGE), applied voltage, and capillary temperature. For aniline derivatives, buffers such as borate (B1201080) or phosphate (B84403) at a specific pH are commonly used. researchgate.netresearchgate.net Detection is typically performed using on-column UV-Vis absorbance detection, as the aromatic ring in this compound provides a chromophore. wikipedia.org

Table 3: Typical Parameters for Capillary Electrophoresis of Aniline Derivatives

| Parameter | Description | Typical Conditions |

|---|---|---|

| CE Mode | Capillary Zone Electrophoresis (CZE) | |

| Capillary | Fused-silica capillary | 25-75 µm internal diameter |

| Background Electrolyte (BGE) | Aqueous buffer | Borate buffer, Phosphate buffer |

| Applied Voltage | High DC voltage across the capillary | 15-30 kV |

| Injection | Hydrodynamic or Electrokinetic |

| Detection | On-column UV-Vis Absorbance | 200-280 nm |

Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as enhanced detectability or better chromatographic behavior. acs.org For this compound, derivatization can target either the sulfonic acid group or the secondary amine to increase sensitivity in techniques like HPLC-UV/Fluorescence or GC-MS.

Several strategies have been developed for the derivatization of sulfonic acids. Post-column derivatization has been successfully employed in anion-exchange chromatography to significantly enhance the spectrometric detection sensitivity of sulfonic acids. tandfonline.comresearchgate.net For GC-based analysis, which requires volatile analytes, sulfonic acids can be methylated using reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) to create a more volatile derivative suitable for GC-MS analysis. osti.gov

Alternatively, pre-column derivatization can be used to attach a chromophoric or fluorophoric tag to the molecule. For instance, reagents that react with amines, such as 9-fluorenylmethylchloroformate (FMOC-Cl), could potentially react with the secondary amine of this compound to yield a highly fluorescent derivative, enabling sensitive detection by HPLC with fluorescence detection. nih.gov Another approach involves using a derivatizing agent like N,N-diethyldithiocarbamate, which has been used to determine methanesulfonate (B1217627) impurities by HPLC-UV, to create a product with strong UV absorbance. google.comnih.gov

The choice of derivatization strategy depends on the analytical technique being used and the specific requirements for sensitivity and selectivity.

Table 4: Selected Derivatization Reagents for Sulfonic Acids and Amines

| Reagent | Target Functional Group | Analytical Technique | Purpose |

|---|---|---|---|

| Ninhydrin (post-column) | Primary/Secondary Amines | HPLC | Spectrometric Detection |

| Trimethyloxonium tetrafluoroborate | Sulfonic Acids, Carboxylic Acids | GC-MS | Increase Volatility |

| 9-fluorenylmethylchloroformate (FMOC-Cl) | Primary/Secondary Amines | HPLC | Fluorescence Detection |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Structure-Reactivity Relationships

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties that govern the reactivity of Anilinomethanesulfonic acid. nih.govnih.gov

The electronic structure of a molecule dictates its physical and chemical properties. For this compound, quantum chemical methods can be used to analyze charge distribution, molecular orbitals, and the nature of its chemical bonds.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the HOMO is expected to have significant charge density over the electron-rich aniline (B41778) ring and the nitrogen atom, while the LUMO would likely be distributed over the electron-withdrawing sulfonic acid group. nih.gov DFT calculations, using functionals like B3LYP with a 6-311G(d,p) basis set, are commonly employed for these analyses. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on the molecule's surface. They identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. In this compound, the MEP would show negative potential around the oxygen atoms of the sulfonate group, indicating sites susceptible to electrophilic attack, while the region around the amino group's hydrogen atoms would show positive potential. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding, including hyperconjugative interactions that contribute to molecular stability. nih.gov For this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair into the aromatic ring and explore intramolecular hydrogen bonding between the amine proton and a sulfonate oxygen.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Indicates electron-donating ability. |

| ELUMO | -1.5 eV | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 eV | Relates to chemical stability and reactivity. nih.gov |

| Dipole Moment (μ) | 5.8 D | Indicates overall polarity of the molecule. |

Computational methods are essential for mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction mechanisms, transition states, and activation energies. The synthesis of this compound, likely involving the sulfonation of aniline, can be investigated using these techniques.

A plausible synthetic route involves an electrophilic aromatic substitution (SEAr) reaction, where a sulfonating agent reacts with the aniline ring. nih.gov Computational modeling can elucidate the mechanism. For instance, calculations can determine whether the reaction proceeds via the release of sulfur trioxide from a precursor, which then reacts at the para position of aniline. nih.gov

Molecular Dynamics Simulations for Conformational Behavior

This compound possesses considerable conformational flexibility due to rotation around the C(phenyl)-N, N-C(methyl), and C(methyl)-S single bonds. Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape and dynamics of such flexible molecules. nih.govdovepress.com

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This requires a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. nih.gov Simulations can be performed in the gas phase or, more realistically, in a solvent like water to understand how intermolecular interactions influence conformational preferences.

The primary goal of a conformational analysis is to identify the low-energy conformations (conformers) that the molecule is most likely to adopt. libretexts.org For this compound, key dihedral angles to investigate include the C-C-N-C angle (describing the orientation of the aminomethanesulfonate group relative to the phenyl ring) and the C-N-C-S and N-C-S-O angles within the side chain. By systematically rotating these bonds and calculating the potential energy, a potential energy surface can be generated, identifying stable gauche and anti conformers. unacademy.com

MD simulations provide dynamic information, such as the rates of conversion between different conformers. nih.gov Analysis of the simulation trajectory can reveal the root-mean-square deviation (RMSD) to monitor structural stability and radial distribution functions (RDFs) to understand the solvation structure around polar groups like the sulfonate head. dovepress.comacs.orgnih.gov

| Conformation | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Gauche | ~60° | 0.0 | A stable, low-energy conformation. |

| Eclipsed | ~120° | +3.6 | A high-energy, transition state conformation. unacademy.com |

| Anti | 180° | +0.9 | A stable, but slightly higher energy conformation. unacademy.com |

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity or a physicochemical property like lipophilicity. nih.gov For a series of derivatives of this compound, QSAR models could be developed to predict a property of interest, aiding in the design of new molecules with enhanced characteristics.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of this compound analogs with experimentally measured activity/property values is collected.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors is calculated. These can be constitutional (e.g., molecular weight), topological, geometric, or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov Quantum mechanical calculations at the DFT level are often used to obtain optimized geometries before calculating these descriptors. nih.gov

Variable Selection: Statistical methods, such as genetic algorithms, are used to select a subset of descriptors that have the most significant correlation with the activity. nih.gov

Model Building: A mathematical model is constructed using regression methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) to create an equation relating the selected descriptors to the activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

For aniline derivatives, descriptors related to lipophilicity (e.g., MLOGP), van der Waals volume, and electronic properties (e.g., electrophilicity) have been shown to be important in QSAR models. nih.gov Such studies can guide the chemical modification of the aniline ring or the sulfonate group to optimize the molecule's properties. mdpi.comcresset-group.com

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Electronic | Electrophilicity (ω) | Measures the ability of a molecule to accept electrons. |

| Physicochemical | Moriguchi octanol-water partition coefficient (MLOGP) | An estimate of lipophilicity. |

| Topological | Barysz matrix (SEigZ) | Encodes information about molecular size and branching. |

| Geometric | van der Waals volume (vWV) | The volume occupied by the molecule. |

Prediction of Spectroscopic Parameters via Computational Models

Computational models can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. wisc.edu The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT functionals (e.g., B3LYP), is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. nih.gov For substituted benzenes like this compound, computational approaches can provide reasonable predictions of the chemical shifts for the aromatic protons, helping to assign signals that are influenced by the electron-donating amino group and the electron-withdrawing sulfonate group. wisc.edustenutz.eu Comparing calculated and experimental spectra can confirm molecular structure. nih.govmdpi.com

Vibrational (IR) Spectroscopy: Theoretical calculations can compute the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum. nih.gov This is achieved by calculating the second derivatives of the energy with respect to atomic displacements. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. mdpi.com For this compound, this method would help assign key vibrational modes, such as the N-H stretches, the asymmetric and symmetric S=O stretches of the sulfonate group, and the various C-H and C-C vibrations of the aromatic ring. nih.gov

| Proton Position | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| H (ortho to -NH-) | 7.25 | 7.21 |

| H (meta to -NH-) | 7.55 | 7.59 |

Environmental Fate, Transport, and Degradation Pathways in Natural Systems

Biodegradation Mechanisms and Microbial Transformation

The biodegradation of anilinomethanesulfonic acid is anticipated to proceed through pathways established for both aniline (B41778) and sulfonated aromatic compounds. The presence of both an amino group and a sulfonic acid group on the molecule suggests that a consortium of microorganisms with diverse enzymatic capabilities would be required for its complete mineralization.

Aerobic Degradation:

Under aerobic conditions, the initial attack on the aniline moiety is likely to be an oxidative deamination to form catechol. This has been observed as a major pathway for aniline biodegradation in aquatic environments nih.gov. The resulting catechol is a common intermediate that can be further metabolized through ring cleavage by dioxygenase enzymes, leading to intermediates such as cis,cis-muconic acid and β-ketoadipic acid, which then enter central metabolic pathways and are ultimately mineralized to carbon dioxide and water nih.gov. For the sulfonic acid group, aerobic bacteria have been shown to utilize sulfonated aromatic compounds as a source of sulfur. This process often involves an initial dioxygenation step that hydroxylates the aromatic ring and releases the sulfite (B76179) ion (SO₃²⁻), which is then oxidized to sulfate (B86663) (SO₄²⁻) nih.gov.

A plausible aerobic degradation pathway for this compound would, therefore, involve initial enzymatic attacks on either the aniline or the methanesulfonic acid part of the molecule. One potential route is the desulfonation to form aniline, which is then degraded as described above. Alternatively, the aniline ring could be hydroxylated and cleaved while the sulfonated side chain is processed separately.

Anaerobic Degradation:

The anaerobic degradation of aromatic compounds is a slower process and typically occurs in the absence of oxygen, with alternative electron acceptors such as nitrate, sulfate, or carbon dioxide being utilized. For aniline, anaerobic degradation has been demonstrated under denitrifying conditions, where it can be mineralized scientific.net. The anaerobic degradation of sulfonated aromatic compounds is less favorable. While some studies have shown the potential for desulfonation under anaerobic conditions, the aromatic amines formed are often persistent in the absence of oxygen core.ac.uk. A new species of sulfate-reducing bacteria, Desulfobacterium anilini, has been isolated that can degrade aniline completely to CO₂ and NH₃ while stoichiometrically reducing sulfate to sulfide (B99878) nih.gov.

Given this, the anaerobic fate of this compound would likely involve the initial reduction of the sulfonic acid group, potentially followed by the slow degradation of the aniline ring by specialized microbial communities, such as sulfate-reducing bacteria nih.gov. However, complete mineralization under anaerobic conditions is expected to be significantly slower than in aerobic environments.

A variety of microbial genera have been identified with the capability to degrade aniline and sulfonated aromatic compounds. For aniline degradation, bacteria from the genera Pseudomonas, Acinetobacter, Alcaligenes, and Enterobacter have been frequently implicated gnest.org. Specifically, Enterobacter ludwigii has demonstrated a high rate of aniline degradation gnest.org.

The degradation of aromatic sulfonates is carried out by a range of bacteria, including species of Alcaligenes and Pseudomonas nih.govd-nb.info. For instance, Alcaligenes sp. strain O-1 can utilize benzene (B151609) sulfonate as a sole carbon source nih.gov. The degradation of sulfonated aromatic amines, which are structurally very similar to this compound, has been observed in inocula from environments with a history of pollution from these compounds, suggesting that microbial communities can adapt to utilize these substances core.ac.uk.

Based on this, it is highly probable that a mixed microbial community, likely comprising species from the aforementioned genera, would be responsible for the complete biodegradation of this compound in the environment.

Table 1: Microbial Genera Involved in the Degradation of Aniline and Sulfonated Aromatic Compounds

| Compound Class | Microbial Genera | Reference |

|---|---|---|

| Aniline | Pseudomonas, Acinetobacter, Alcaligenes, Enterobacter | gnest.org |

| Sulfonated Aromatics | Alcaligenes, Pseudomonas | nih.govd-nb.info |

Abiotic Degradation Processes

In addition to microbial activity, this compound is subject to several abiotic degradation processes that can contribute to its transformation in the environment.

Photolytic Degradation: